

Trimethyl orthobenzoate chemical structure and formula

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Compound of Interest

Compound Name: *Trimethyl orthobenzoate*

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An In-depth Technical Guide to **Trimethyl Orthobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, formula, properties, and synthesis of **trimethyl orthobenzoate**. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Formula

Trimethyl orthobenzoate, also known as methyl orthobenzoate, is an orthoester derivative of benzoic acid.^[1] Its chemical structure is characterized by a central carbon atom bonded to a phenyl group and three methoxy groups (-OCH₃). This unique arrangement makes it a valuable reagent in organic synthesis.

The molecular formula for **trimethyl orthobenzoate** is C₁₀H₁₄O₃.^{[2][3][4]} Its linear formula is often represented as C₆H₅C(OCH₃)₃.^[5] The structure is systematically named (trimethoxymethyl)benzene.

Key Identifiers:

- CAS Number: 707-07-3^{[1][2]}
- Molecular Weight: 182.22 g/mol ^{[2][3]}

Physicochemical Properties

Trimethyl orthobenzoate is a clear, colorless liquid at room temperature.^{[3][4]} A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |
|----------------------|--|-----------|
| Molecular Formula | C ₁₀ H ₁₄ O ₃ | [2][3][4] |
| Molecular Weight | 182.22 g/mol | [2][3] |
| Boiling Point | 87-88 °C at 7 mmHg | [5] |
| 115 °C at 25 mmHg | [6] | |
| 223.9 °C at 760 mmHg | [4] | |
| Density | 1.061 g/mL at 25 °C | [5] |
| Refractive Index | n _{20/D} 1.489 | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **trimethyl orthobenzoate**.

- ¹H NMR (400 MHz, CDCl₃): δ 7.56 (m, 1H), 7.54 (d, J = 1.5 Hz, 1H), 7.36-7.32 (m, 3H), 3.11 (s, 9H).
- ¹³C NMR (101 MHz, CDCl₃): δ 136.6, 128.9, 128.1, 127.6, 114.9, 49.7.
- Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for C-O and aromatic C-H bonds.

Experimental Protocols: Synthesis of Trimethyl Orthobenzoate

Several methods for the synthesis of **trimethyl orthobenzoate** have been reported. Two prominent methods are detailed below.

Synthesis from Benzotrifluoride and Sodium Methoxide

This traditional method involves the reaction of benzotrifluoride with sodium methoxide in methanol.

Methodology:

- One mole of trichloromethylbenzene (benzotrifluoride) is reacted with 3.15 moles of sodium methylate (sodium methoxide) in a methanolic solution.
- The reaction mixture is heated at reflux for 20 hours.
- After the reaction is complete, the mixture is filtered to remove solid byproducts.
- The filtrate is then purified by rectification (distillation) to yield almost pure methyl orthobenzoate.

This method results in a yield of approximately 51%.[\[2\]](#)

Greener Synthesis via the Pinner Reaction

A more modern and environmentally friendly approach utilizes the Pinner reaction, starting from benzonitrile. This method avoids the use of the highly toxic benzotrifluoride.

Methodology:

- Formation of Imide Hydrochloride: Benzonitrile is reacted with a moderate excess of methanol (MeOH) and gaseous hydrogen chloride (HCl) at 5 °C. This reaction yields the corresponding imide hydrochloride, $[\text{PhC}(=\text{NH})\text{OMe} \cdot \text{HCl}]$, in excellent yields (>90%).
- Conversion to Hydrogenphosphate Salt: The aromatic imide hydrochloride is then converted into the hydrogenphosphate salt, $[\text{PhC}(=\text{NH})\text{OMe} \cdot \text{H}_3\text{PO}_4]$.
- Methanolysis to **Trimethyl Orthobenzoate**: The hydrogenphosphate salt undergoes a selective reaction with methanol to produce **trimethyl orthobenzoate** (TMOB). This step has a selectivity of over 80%.
- Isolation: The final product is isolated by distillation.

This greener protocol results in an isolated yield of 62% for **trimethyl orthobenzoate**.

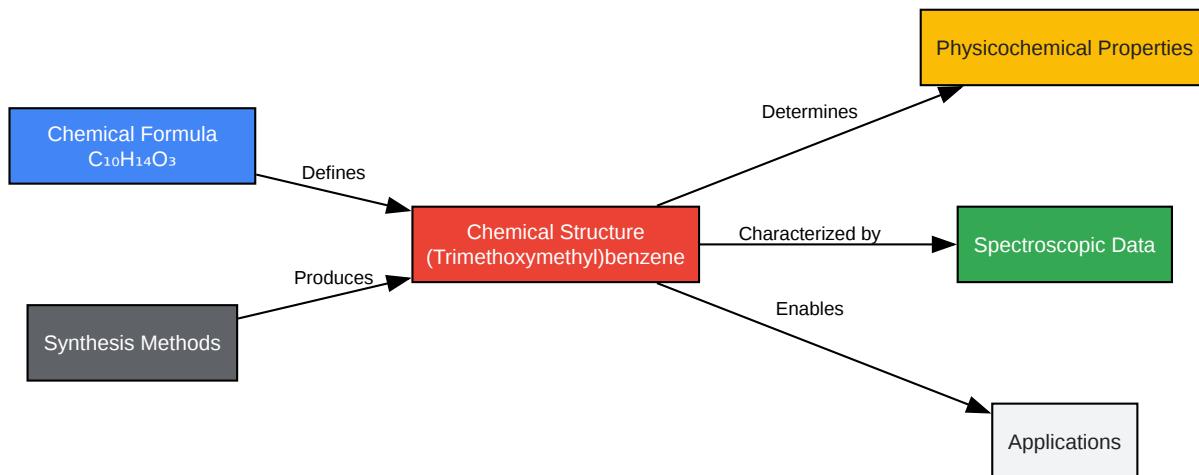
Applications in Research and Drug Development

Trimethyl orthobenzoate is a versatile reagent in organic synthesis with several key applications:

- Protecting Group: It is widely used as a protecting group for alcohols and phenols during complex synthetic procedures.
- Precursor in Heterocyclic Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
- Pharmaceutical Intermediate: **Trimethyl orthobenzoate** is a key intermediate in the synthesis of the antifibrotic drug Nintedanib, which is used to treat idiopathic pulmonary fibrosis.[1][4]
- Chemical Reactions: It undergoes hydrolysis to form benzoic acid and methanol, transesterification with other alcohols to form different orthoesters, and nucleophilic substitution where a methoxy group is replaced by a nucleophile.[1]

Logical Relationship of Trimethyl Orthobenzoate's Properties

The following diagram illustrates the relationship between the fundamental chemical formula of **trimethyl orthobenzoate** and its detailed structural and physicochemical properties.



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Caption: Logical flow from chemical formula to applications.

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